Superior Synthesis Yield of 3-Ethoxycarbonylthiophen-2-boronic Acid vs. 3-Thiopheneboronic Acid
A direct comparison of synthesis yields demonstrates a significant advantage for the target compound. In a published protocol for 2,3-substituted thienylboronic acids, the compound bearing a 3-CO2Et substituent (structurally identical to the target) was synthesized with a 91% crude yield and an 88% isolated yield via Pd-catalyzed borylation . In contrast, a reported synthesis for the simpler analog, 3-thiopheneboronic acid, achieved a substantially lower isolated yield of only 57.3% . This near 30% improvement in isolated yield translates directly to more efficient use of starting materials and lower production costs.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 91% crude yield; 88% isolated yield |
| Comparator Or Baseline | 3-Thiopheneboronic acid: 57.3% isolated yield |
| Quantified Difference | +30.7% isolated yield advantage for the target compound |
| Conditions | Pd-catalyzed borylation of 2-bromo-3-ethoxycarbonylthiophene vs. synthesis of 3-thiopheneboronic acid from 3-bromothiophene. |
Why This Matters
Higher synthetic yield reduces raw material consumption and cost per gram, making this specific compound a more economically viable building block for large-scale synthesis compared to the simpler, lower-yielding analog.
